5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt
CAS No.: 53459-67-9
Cat. No.: VC0144635
Molecular Formula: C₉H₁₂N₃NaO₆
Molecular Weight: 281.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53459-67-9 |
|---|---|
| Molecular Formula | C₉H₁₂N₃NaO₆ |
| Molecular Weight | 281.2 |
Introduction
Chemical Identity and Structure
Basic Properties
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt is a nucleotide analog characterized by its imidazole ring structure with specific functional groups. The compound has precise physicochemical properties that make it suitable for biochemical research and synthesis applications. It exists as an off-white to light yellow solid under standard conditions and requires specific storage parameters to maintain stability.
The compound consists of an imidazole ring with an amino group at position 5, a ribofuranosyl group at position 1, and a carboxylate group (as sodium salt) at position 4. This specific arrangement contributes to its biological activity and chemical reactivity in various biochemical systems.
Identification Parameters
The following table summarizes the key identification parameters for 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt:
| Parameter | Value |
|---|---|
| CAS number | 53459-67-9 |
| Molecular Formula | C9H12N3NaO6 |
| Molecular Weight | 281.2 g/mol |
| IUPAC Name | sodium;5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H13N3O6.Na/c10-7-4(9(16)17)11-2-12(7)8-6(15)5(14)3(1-13)18-8;/h2-3,5-6,8,13-15H,1,10H2,(H,16,17);/q;+1/p-1/t3-,5-,6-,8-;/m1./s1 |
| Standard InChIKey | QVUXEGXVOLJLTN-URXMEGBKSA-M |
| Appearance | Off-White to Light Yellow Solid |
| Solubility | Slightly soluble in water |
| Storage Condition | Hygroscopic, -20°C Freezer, Under inert atmosphere |
This compound is recognized by several synonyms in the scientific literature, including 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Monosodium Salt and Sodium 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylate .
Biochemical Role and Significance
Role in Purine Biosynthesis
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt serves as a critical intermediate in the purine biosynthesis pathway. Specifically, it is used in the synthesis of SAICAR, which is a key intermediate in the formation of purines . The compound plays a fundamental role in the metabolic processes that lead to the production of purine nucleotides, which are essential components of DNA and RNA.
The biochemical significance of this compound lies in its position within the purine biosynthesis pathway. Studies have demonstrated that it participates in the conversion processes that eventually lead to the formation of inosine monophosphate, the common branch point intermediate for both AMP and GMP biosynthesis .
Enzymatic Interactions
The compound interacts with specific enzymes involved in purine metabolism. Notably, it is involved in reactions catalyzed by AIR carboxylase, which facilitates the conversion of AIR (5-aminoimidazole ribonucleotide) to CAIR (4-carboxy-5-aminoimidazole ribonucleotide) . This enzymatic interaction highlights the compound's importance in nucleotide metabolism and cellular energy processes.
Research has shown that the compound is specifically recognized by AIR carboxylase, demonstrating high binding affinity and specificity in biochemical assays. This interaction is particularly relevant for understanding the broader context of purine biosynthesis and its regulation in various organisms .
Comparative Biochemistry Across Organisms
Evolutionary Significance in Metabolic Pathways
This metabolic difference has important implications for evolutionary biology and comparative biochemistry. It demonstrates how core metabolic pathways can diverge across evolutionary lineages while maintaining their essential functions. The study of these differences provides valuable insights into the molecular basis of evolutionary adaptations.
Pathway Variations Between Prokaryotes and Eukaryotes
Research has revealed distinct differences in purine biosynthesis between prokaryotes and eukaryotes, particularly involving intermediates related to 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt. In prokaryotes, the pathway involves additional steps and intermediates compared to the vertebrate pathway .
These pathway variations have significant implications for antimicrobial drug development. Since the enzyme systems differ between humans and microorganisms, compounds targeting the microbial pathways could potentially serve as selective antimicrobial agents without affecting human metabolism .
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt typically involves specialized organic chemistry techniques. One common approach involves ribosylation reactions using stereospecific ribofuranosyl donors. The synthesis can be challenging due to the need for regioselective control and stereochemical precision .
Research has documented various synthetic routes to this compound and related derivatives. For instance, related compounds like FAIRs (5-(formylamino)imidazole riboside) have been synthesized directly from the sodium salt of 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic acid along a reaction sequence involving a tandem N-formylation/decarboxylation .
Chemical Transformations
The compound can undergo various chemical transformations that are relevant to both synthetic chemistry and biological processes. These include phosphorylation reactions, which can be achieved using methods such as the Yoshikawa procedure . The resulting phosphorylated derivatives have distinct biological properties and roles in metabolic pathways.
Other important transformations include decarboxylation reactions and modifications of the amino group at position 5. These reactions have been studied in the context of both chemical synthesis and as models for understanding enzymatic processes in purine metabolism .
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt provides valuable information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the regiochemistry of substitution on the imidazole ring and confirm the β-configuration of the ribofuranosyl moiety .
Mass spectrometry is another essential technique for the characterization of this compound, providing accurate mass measurements that confirm the molecular formula. Infrared spectroscopy can identify key functional groups, including the carboxylate, amino, and hydroxyl groups present in the molecule.
Chromatographic Analysis
Purification and analysis of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt often involve chromatographic techniques. Anion exchange chromatography is particularly useful for purifying nucleotides and their derivatives, as it can separate compounds based on their ionic characteristics .
An efficient purification method has been developed using boronate affinity gel chromatography, which can separate the desired 5'-monophosphates from byproducts such as 2' or 3' phosphorylated derivatives. This method exploits the specific interaction between the ribose moiety and boronate groups .
Research Applications
Enzyme Inhibition Studies
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt and its derivatives have been studied as inhibitors of enzymes involved in purine metabolism. For instance, 4-nitro-5-aminoimidazole ribonucleotide (NAIR) has been identified as a tight-binding inhibitor of AIR carboxylase with a Ki of 0.34 nM .
These inhibition studies provide valuable insights into the mechanism of AIR carboxylase and related enzymes. Research has shown that subtle changes in the structure of inhibitors can lead to profound changes in binding affinity, suggesting that electrostatic potential surfaces play a crucial role in enzyme-inhibitor interactions .
Applications in Drug Discovery
The understanding of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt and related compounds has significant implications for drug discovery, particularly for antimicrobial agents. The differences in purine biosynthesis pathways between humans and microorganisms provide opportunities for selective targeting of microbial enzymes .
Research on electrostatic mimicry has suggested that compounds mimicking the electrostatic character of reaction intermediates could serve as excellent inhibitors of enzymes such as N5-CAIR mutase. This concept has potential applications in the development of novel antimicrobial compounds targeting purine biosynthesis in bacteria and fungi .
Metabolic Intermediates and Related Compounds
Relationship to AICAR
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt is structurally related to AICAR (5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carboxamide), another important intermediate in purine metabolism. AICAR differs from our target compound by having a carboxamide group instead of a carboxylate group at position 4 .
AICAR has been extensively studied for its role in activating AMP-activated protein kinase (AMPK) and its potential therapeutic applications. Research has demonstrated that AICAR has potent anti-inflammatory and pro-resolving properties in inflammation, which contribute to the reduction of inflammatory edema and produce antinociceptive effects .
Phosphorylated Derivatives
The phosphorylated derivative of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid, known as 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is another important metabolic intermediate. This compound participates in a number of enzymatic reactions within humans and other organisms .
Specifically, 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid can be converted into 5-aminoimidazole ribonucleotide or, in combination with L-aspartic acid, can be converted into SAICAR. These reactions are mediated by the enzyme multifunctional protein ADE2 and play crucial roles in purine metabolism .
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